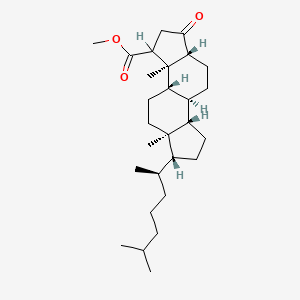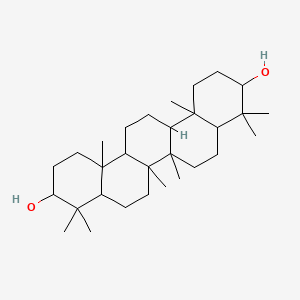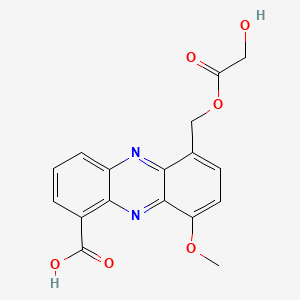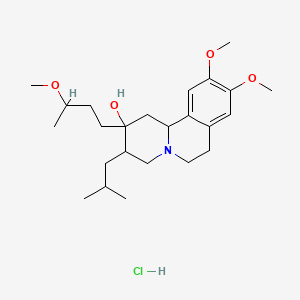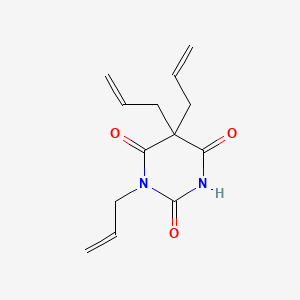
Carbazomycine B
Vue d'ensemble
Description
La carbazomycine B est un composé bioactif isolé des mycéliums cultivés de la bactérie Streptoverticillium ehimense souche H1051-MY10 . Elle appartient à la famille des carbazoles, connue pour ses diverses activités biologiques. La this compound présente des propriétés antibactériennes, antifongiques et anti-levures, ce qui en fait un composé d'un intérêt majeur dans divers domaines de la recherche scientifique .
Applications De Recherche Scientifique
La carbazomycine B a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier les dérivés de carbazole et leur réactivité.
Biologie : La this compound présente une activité antibactérienne contre divers agents pathogènes, y compris Xanthomonas oryzae pv.
5. Mécanisme d'action
La this compound exerce ses effets en interférant avec la formation de la membrane cellulaire des agents pathogènes. Elle réduit la production de xanthomonadine et de substances polymériques extracellulaires, entraînant des modifications de l'hydrophobie de la surface cellulaire . En outre, elle a un impact négatif sur le métabolisme des agents pathogènes en réduisant l'activité d'enzymes comme la malate déshydrogénase et en supprimant l'expression des protéines .
Mécanisme D'action
Target of Action
Carbazomycin B primarily targets the bacterium Xanthomonas oryzae pv. oryzae (Xoo) . Xoo is the causative agent of a severe bacterial leaf blight disease in rice . Carbazomycin B also inhibits 5-lipoxygenase (5-LO) activity in RBL-1 cell extracts .
Mode of Action
Carbazomycin B interacts with its targets by hampering the membrane formation of Xoo, reducing the production of xanthomonadin and extracellular polymeric substance (EPS) . It changes the components of the cell membrane, leading to a change in the cell surface hydrophobicity of Xoo .
Biochemical Pathways
Carbazomycin B affects the metabolic pathways of Xoo. It reduces the activity of malate dehydrogenase (MDH) and suppresses the protein expression of Xoo . The compound’s impact on these biochemical pathways leads to a decrease in the pathogenicity of Xoo .
Result of Action
The action of Carbazomycin B results in significant structural deformation of Xoo cells, as revealed by scanning electron microscopy . The compound’s negative impact on the biomembrane formation, production of xanthomonadin and EPS, and the hydrophobicity of Xoo either directly or indirectly inhibits the growth of Xoo . As a result, the pathogenicity of Xoo is decreased .
Action Environment
The action of Carbazomycin B is influenced by environmental factors. For instance, the disease suppression by Carbazomycin B was achieved under greenhouse conditions . A foliar spray of the fermentation broth of Streptomyces roseoverticillatus 63, from which Carbazomycin B is isolated, significantly reduced the leaf blight symptoms in Xoo-inoculated rice plants .
Analyse Biochimique
Biochemical Properties
Carbazomycin B plays a crucial role in biochemical reactions, particularly in inhibiting the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, carbazomycin B can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases. Additionally, carbazomycin B interacts with various proteins and biomolecules, contributing to its broad-spectrum antimicrobial activity .
Cellular Effects
Carbazomycin B affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, carbazomycin B has been shown to inhibit the growth of fungi pathogenic to plants, indicating its potential as an antifungal agent. It also affects bacterial cells by disrupting their cell wall synthesis and metabolic processes, leading to cell death .
Molecular Mechanism
The molecular mechanism of carbazomycin B involves its binding interactions with biomolecules, particularly enzymes. Carbazomycin B binds to the active site of 5-lipoxygenase, inhibiting its activity and preventing the formation of leukotrienes. This inhibition reduces inflammation and provides therapeutic benefits. Additionally, carbazomycin B may interact with other enzymes and proteins, contributing to its antimicrobial properties .
Dosage Effects in Animal Models
The effects of carbazomycin B vary with different dosages in animal models. At lower doses, carbazomycin B exhibits potent anti-inflammatory and antimicrobial effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage is essential to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Carbazomycin B is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its antimicrobial and anti-inflammatory properties. The compound’s interaction with 5-lipoxygenase is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and reduces the production of inflammatory mediators .
Transport and Distribution
Carbazomycin B is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of carbazomycin B is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues .
Subcellular Localization
The subcellular localization of carbazomycin B plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its interactions with enzymes and proteins, contributing to its antimicrobial and anti-inflammatory effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse totale de la carbazomycine B implique une série de réactions complexes. Une méthode remarquable inclut l'utilisation d'une réaction de Diels-Alder catalysée par l'ytterbium avec du (silyloxyvinyl)indole comme diène . Cette réaction permet de construire le cycle benzénique densément substitué de la this compound. L'hydrocarbazolone intermédiaire est ensuite fonctionnalisé et aromatisé en utilisant du N-bromosuccinimide .
Méthodes de production industrielle : La production industrielle de la this compound implique généralement la fermentation de Streptoverticillium ehimense dans des conditions contrôlées. Le bouillon de fermentation est ensuite traité pour isoler et purifier la this compound .
Analyse Des Réactions Chimiques
Types de réactions : La carbazomycine B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : La this compound peut être oxydée à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant du dihydrogène en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire des dérivés hydro .
Comparaison Avec Des Composés Similaires
La carbazomycine B fait partie d'un complexe de composés qui comprend la carbazomycine A, C, D, E, F, G et H . Ces composés partagent un noyau de carbazole mais diffèrent par leurs chaînes latérales et leurs activités biologiques. Par exemple, la carbazomycine A présente également une activité antibactérienne mais a un spectre d'activité différent de celui de la this compound . La structure unique de la this compound, en particulier ses chaînes latérales, contribue à ses activités biologiques spécifiques et la distingue des autres dérivés de carbazole .
Propriétés
IUPAC Name |
3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFXFPFPDTBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226110 | |
| Record name | Carbazomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75139-38-7 | |
| Record name | Carbazomycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbazomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


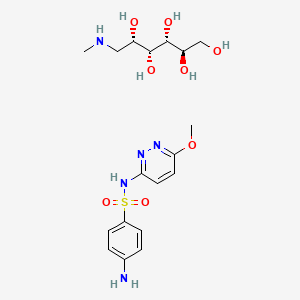
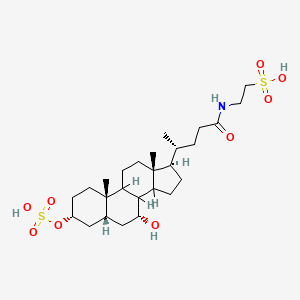
![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)
